This compound appears to be a novel derivative of coumarin containing a 1,3,4-thiadiazole ring system. Coumarins are naturally occurring compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. [, ] The 1,3,4-thiadiazole moiety is also a prominent pharmacophore found in various drugs with a wide range of biological activities, including antibacterial and antifungal properties. [, ] Combining these two pharmacophores suggests that the compound may possess significant therapeutic potential.
While the specific synthesis of "3-{5-[(2,5-Dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one" is not described in the provided papers, similar compounds have been synthesized using various methodologies. For instance, 7-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one (a related coumarin-thiadiazole derivative) was synthesized starting from umbelliferone (a natural coumarin derivative). [] This suggests that the target compound could be synthesized through similar routes, potentially involving the reaction of a suitably substituted coumarin derivative with a 1,3,4-thiadiazole building block.
For example, a study mentioned that a structurally similar compound, (3-{5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazolidin-2-yl}-5,8-methoxy-2H-chromen-2-one), inhibits the conversion of the prion protein from its normal form (PrPC) to its infectious form (PrPSc). [] While structurally similar, it's important to note that differences in the core structure (thiadiazolidine vs. thiadiazole) could significantly impact the mechanism of action.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8